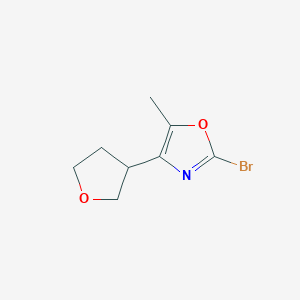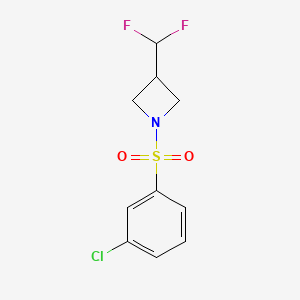
1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-chlorobenzenesulfonyl and difluoromethyl groups in this compound imparts unique chemical characteristics, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable nitrogen-containing precursor. For example, a 3-chlorobenzenesulfonyl-protected amine can undergo cyclization with a difluoromethyl-containing reagent under basic conditions to form the azetidine ring.
Introduction of the 3-chlorobenzenesulfonyl Group: The 3-chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the azetidine intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with a difluoromethylating agent such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, triethylamine, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique chemical properties of the compound make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3-chlorobenzenesulfonyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
1-(3-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine can be compared with other similar compounds, such as:
1-(3-chlorobenzenesulfonyl)-3-methylazetidine: This compound lacks the difluoromethyl group, which may result in different chemical properties and biological activities.
1-(3-chlorobenzenesulfonyl)-3-(trifluoromethyl)azetidine: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to variations in reactivity and stability.
1-(4-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine: The position of the chlorine atom on the benzene ring can influence the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2S/c11-8-2-1-3-9(4-8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSOMNUTIVINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
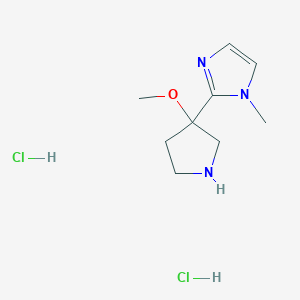
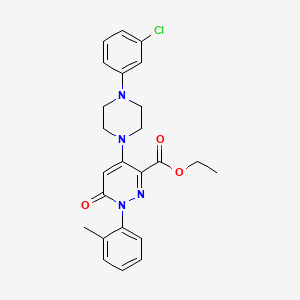
![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2430186.png)
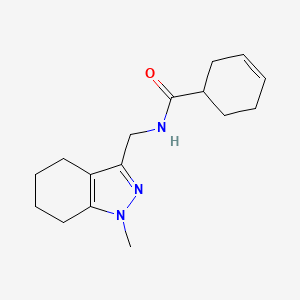
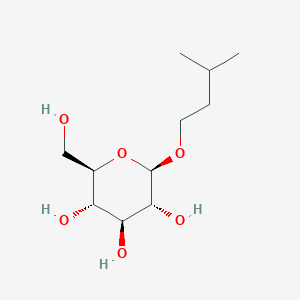
![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)
![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)
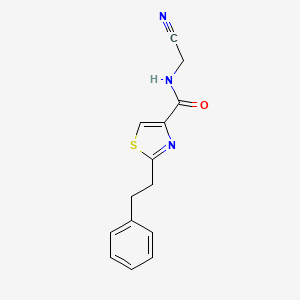
![2-chloro-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2430198.png)

